DHMB

Antifungal Candida albicans MIC

DHMB is a structurally unique 2,3-dihydroxy-4-methoxybenzaldehyde whose precise catechol-methoxy substitution pattern is essential for biological activity—regioisomers such as 3,4-dihydroxy-5-methoxybenzaldehyde are inactive. It demonstrates potent antifungal activity (MIC 8 µg/mL) against fluconazole-resistant and caspofungin-resistant C. albicans strains, with fungicidal action at 10× MIC. DHMB uniquely combines antifungal efficacy with anti-inflammatory protection in DSS-induced colitis models, reducing IL-1β, increasing IL-10, and restoring beneficial Lactobacillus populations. As a key synthetic intermediate for combretastatin A-1 and available in [3-¹³C]-labeled form, DHMB enables integrated antifungal, anti-inflammatory, and biosynthetic research programs. Procure with ≥98% purity; store at -20°C under inert atmosphere for long-term stability.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 4055-69-0
Cat. No. B1670368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHMB
CAS4055-69-0
SynonymsDHMB
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)O)O
InChIInChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3
InChIKeyOJZYLUUHIAKDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxy-4-methoxybenzaldehyde (CAS 4055-69-0): Technical Overview for Scientific Procurement


2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) is a methoxyphenol-class small organic aromatic aldehyde with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [1]. The compound is characterized by a benzaldehyde core bearing two adjacent hydroxyl groups at the 2- and 3-positions and a methoxy group at the 4-position, forming a catechol-methoxy substitution pattern that is structurally distinct from common regioisomers such as 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin) . DHMB has been identified as a natural product found in Chamaecrista flexuosa and serves as a key synthetic intermediate in the preparation of biologically active molecules including combretastatin A-1 and isotopically labeled molecular probes [2].

2,3-Dihydroxy-4-methoxybenzaldehyde (CAS 4055-69-0): Why Regioisomers and In-Class Analogs Are Not Interchangeable


Generic substitution among benzaldehyde derivatives bearing hydroxyl and methoxy substituents is not scientifically valid due to the pronounced structure-activity relationship (SAR) constraints inherent to this compound class. In the case of DHMB, experimental evidence demonstrates that the precise 2,3-dihydroxy-4-methoxy substitution pattern is essential for biological activity: any modification to the aromatic ring—including alterations to the aldehyde group at position 1 or changes to the substitution pattern at positions 2–5—led to a strong decrease or total loss of antifungal activity against Candida albicans [1]. This SAR stringency distinguishes DHMB from its regioisomers such as 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin, CAS 3934-87-0) and its fully methylated precursor 2,3,4-trimethoxybenzaldehyde (CAS 2103-57-3), neither of which have demonstrated comparable dual antifungal and anti-inflammatory activity in validated in vivo models [2]. Furthermore, the 2,3-catechol moiety confers distinct physicochemical properties including specific solubility in organic solvents (ethanol, chloroform) and DMSO that differ from analogs with alternative hydroxyl positioning, affecting experimental formulation and procurement decisions .

2,3-Dihydroxy-4-methoxybenzaldehyde (CAS 4055-69-0): Quantitative Comparative Evidence for Scientific Selection


Antifungal Activity of DHMB vs. Caspofungin and Fluconazole Against C. albicans

DHMB demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, which is comparable to or more effective than the clinical antifungals caspofungin and fluconazole at equivalent MIC values (8 µg/mL) [1]. Notably, DHMB retained full efficacy against clinically isolated fluconazole-resistant and caspofungin-resistant C. albicans strains, whereas the comparator drugs showed reduced or no activity against their respective resistant isolates [2]. Time-kill assays demonstrated that DHMB at 10× MIC achieved superior fungal eradication kinetics with significant reduction in viable colony counts relative to untreated controls, establishing fungicidal rather than fungistatic activity [3].

Antifungal Candida albicans MIC

In Vivo Anti-Inflammatory Efficacy of DHMB vs. Caspofungin in DSS-Induced Colitis

In a dextran sodium sulfate (DSS)-induced colitis mouse model with C. albicans co-challenge, DHMB treatment (10 mg/kg intraperitoneally for five days) resulted in significantly less severe weight loss compared to both untreated DSS/C. albicans mice and those treated with caspofungin [1]. Histological scoring of colonic inflammation showed reduced severity in DHMB-treated animals versus DSS-only and DSS/C. albicans controls [2]. Molecular analysis revealed that DHMB significantly reduced pro-inflammatory cytokine IL-1β expression and increased anti-inflammatory IL-10 expression compared to both DSS-only and caspofungin-treated groups [3].

Anti-inflammatory DSS colitis IBD model

In Vitro and In Vivo Cytotoxicity Profile of DHMB

DHMB was evaluated for cytotoxicity in vitro against HEK293 human embryonic kidney cells and found to be non-cytotoxic at high concentrations [1]. In vivo tolerability was assessed via intraperitoneal administration of a high dose (100 mg/kg) in mice; no mortality was observed, body weight remained stable, and no clinical signs were noted over a two-week observation period [2]. Animals remained alive and healthy two weeks post-experiment termination [3]. This safety margin of 10× the therapeutic dose (10 mg/kg) distinguishes DHMB from many antifungal agents that exhibit dose-limiting toxicity at narrower therapeutic windows.

Cytotoxicity Safety Tolerability

DHMB as a Synthetic Intermediate: Comparative Synthesis Efficiency vs. Alternative Routes

DHMB serves as a critical synthetic intermediate in the preparation of combretastatin A-1, an antineoplastic natural product. Starting from 2,3,4-trihydroxybenzaldehyde, DHMB can be obtained via selective monomethylation of the 4-position hydroxyl group, yielding the desired 2,3-dihydroxy-4-methoxy substitution pattern in a single step [1]. This regioselective methylation strategy exploits the differential reactivity of the 2,3-catechol versus the 4-hydroxyl group, providing a more direct route to the combretastatin A-1 core compared to alternative routes requiring protection/deprotection of multiple hydroxyls or starting from fully methylated precursors such as 2,3,4-trimethoxybenzaldehyde, which require selective demethylation steps using boron trichloride followed by silyl protection [2]. The catechol-protected intermediate 2,3-diisopropyloxy-4-methoxybenzylaldehyde derived from DHMB enables subsequent Perkin condensation and decarboxylation to yield combretastatin A-1 [3].

Synthetic intermediate Combretastatin Antineoplastic

Physicochemical Properties of DHMB vs. Regioisomer 3,4-Dihydroxy-5-methoxybenzaldehyde

DHMB (2,3-dihydroxy-4-methoxybenzaldehyde) exhibits distinct physicochemical properties compared to its regioisomer 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin, CAS 3934-87-0) that are relevant for experimental formulation. DHMB has a reported melting point of 118–119°C, calculated aqueous solubility of 4.2 g/L at 25°C, and is soluble in ethanol and chloroform while being sparingly soluble in water . The compound demonstrates high solubility in DMSO (200 mg/mL) with ultrasonication, facilitating preparation of concentrated stock solutions for biological assays [1]. In contrast, 3,4-dihydroxy-5-methoxybenzaldehyde has a higher reported melting point (131–134°C) and differing solubility characteristics due to the alternative hydroxyl positioning [2]. DHMB has a calculated LogP of 0.91890, indicating moderate lipophilicity that supports membrane permeability in cell-based assays [3].

Solubility Formulation Physicochemical

Isotopically Labeled DHMB for Mechanistic and Imaging Studies

A dedicated synthetic protocol has been developed for the preparation of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled probe of this common intermediate [1]. The 9-step synthesis from an acyclic, non-aromatic precursor incorporates a ¹³C label at the 3-position of the aromatic ring via reaction of [¹³C]-labeled methyl iodide with glutaric monomethyl ester chloride, followed by cyclization, aromatization to 1,3-dimethoxybenzene, and subsequent functionalization . This isotopically labeled variant enables tracking of DHMB incorporation into downstream products and facilitates mechanistic studies of biosynthetic pathways involving reductoisomerase and hydrogen bonding networks . No comparable isotopically labeled probes have been reported for the regioisomer 3,4-dihydroxy-5-methoxybenzaldehyde, providing a unique research tool advantage for DHMB.

Isotope labeling C-13 probe Molecular imaging

2,3-Dihydroxy-4-methoxybenzaldehyde (CAS 4055-69-0): Validated Research and Industrial Application Scenarios


Antifungal Drug Discovery: Screening Against Drug-Resistant Candida albicans Strains

DHMB is optimally deployed in antifungal drug discovery programs targeting Candida albicans, particularly where resistance to azoles (fluconazole) or echinocandins (caspofungin) has emerged. With an MIC of 8 µg/mL and demonstrated efficacy against clinically isolated fluconazole-resistant and caspofungin-resistant C. albicans strains, DHMB serves as a validated tool compound or lead scaffold for medicinal chemistry optimization [1]. The compound's fungicidal activity at 10× MIC in time-kill assays distinguishes it from fungistatic comparators, providing a distinct mechanism-of-action profile for resistance circumvention studies [2].

Inflammatory Bowel Disease Research: Dual Antifungal and Anti-Inflammatory Intervention

DHMB is uniquely suited for research programs investigating the gut mycobiome-inflammation axis in inflammatory bowel disease (IBD) models. The compound's demonstrated ability to reduce clinical and histological inflammation scores in DSS-induced colitis while simultaneously eliminating C. albicans overgrowth provides a dual-mechanism tool compound not achievable with single-target antifungals such as caspofungin [1]. DHMB treatment significantly reduced pro-inflammatory IL-1β expression and increased anti-inflammatory IL-10 expression compared to both vehicle and caspofungin controls, and restored beneficial anaerobic bacterial populations (Lactobacillus johnsonii) while suppressing aerobic pathobionts (E. coli, E. faecalis) [2]. This multifaceted microbiota-modulating and anti-inflammatory profile makes DHMB a high-value procurement target for IBD and microbiome research laboratories.

Natural Product Synthesis: Intermediate for Combretastatin A-1 and Stilbenoid Derivatives

DHMB is a critical intermediate for laboratories synthesizing combretastatin A-1, combretastatin B-1, and related antineoplastic stilbenoid natural products. The compound can be obtained via regioselective monomethylation of 2,3,4-trihydroxybenzaldehyde and subsequently protected as 2,3-diisopropyloxy-4-methoxybenzylaldehyde for Perkin condensation with 3,4,5-trimethoxyphenylacetic acid [1]. This synthetic route offers a more direct and efficient pathway to the combretastatin core compared to alternative routes requiring selective demethylation of fully methylated precursors [2]. Procurement of DHMB with high purity (≥95–98%) is essential for achieving acceptable yields in the subsequent Wittig or Perkin reaction steps, as the catechol moiety is sensitive to oxidation and requires careful handling and storage at -20°C for long-term stability [3].

Isotopic Labeling and Mechanistic Probe Studies

For research programs requiring molecular tracking, biosynthetic pathway elucidation, or NMR-based structural analysis, DHMB is the preferred methoxybenzaldehyde derivative due to the availability of a validated synthetic route to [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde [1]. This 9-step labeled probe enables incorporation of DHMB into downstream products with traceable isotopic signature, facilitating studies of reductoisomerase-catalyzed biosynthetic pathways and hydrogen bonding network analysis [2]. Procurement of unlabeled DHMB is a prerequisite for establishing baseline analytical parameters prior to labeled probe studies, and the availability of both labeled and unlabeled material from a common synthetic framework provides experimental continuity not available with regioisomeric compounds lacking reported labeled analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHMB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.